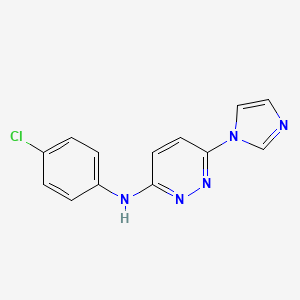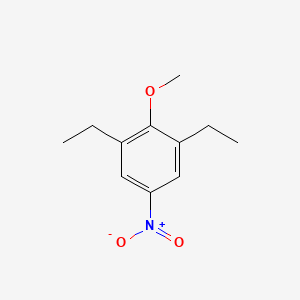![molecular formula C18H24BrNO B13823214 [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide CAS No. 31065-89-1](/img/structure/B13823214.png)
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide: is a quaternary ammonium compound with the molecular formula C18H24BrNO and a molecular weight of 350.29326 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of other quaternary ammonium compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in studies related to cell membrane permeability.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its effects on neurotransmitter release and receptor binding.
Industry:
- Utilized in the production of surfactants and detergents.
- Applied in the formulation of various personal care products .
Mecanismo De Acción
The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in various industrial applications.
Uniqueness:
- [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
- It has a higher molecular weight and different functional groups compared to similar compounds, leading to unique applications and effects .
Propiedades
Número CAS |
31065-89-1 |
|---|---|
Fórmula molecular |
C18H24BrNO |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-benzhydryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BDQPXVWYFLTETB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
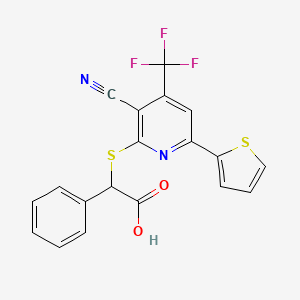
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

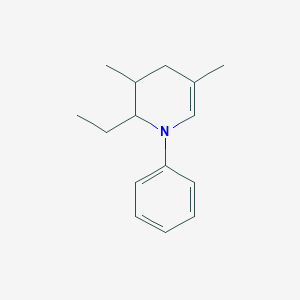
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
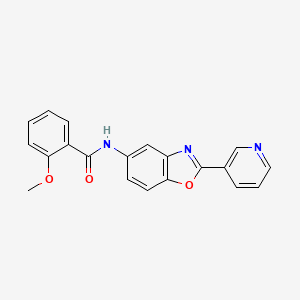
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
